molecular formula C18H21N3OS2 B12574957 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B12574957
M. Wt: 359.5 g/mol
InChI Key: FIVBZFLOTHDKGN-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its therapeutic potential, such as in the development of new drugs or treatments.

    Industry: It may have applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:

  • Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
  • Other cyclopropyl-containing acetamides.
  • Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.

Uniqueness

The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22)

InChI Key

FIVBZFLOTHDKGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5

Origin of Product

United States

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